3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride
Description
Chemical Identification and Registry Data
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride is officially registered with the Chemical Abstracts Service under the registry number 1220032-74-5. The compound exists as a hydrochloride salt form, which represents the protonated state of the parent amine combined with hydrochloric acid to enhance stability and solubility characteristics. Multiple chemical databases have cataloged this compound with consistent identification parameters, including PubChem compound identifier 56830702 and MDL number MFCD13560782.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 3-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine hydrochloride. Alternative naming conventions include pyrrolidine, 3-[4-bromo-2-(1-methylethyl)phenoxy]-, hydrochloride, which provides additional clarity regarding the structural arrangement of functional groups. The compound demonstrates remarkable consistency across multiple international chemical registries, confirming its established identity within the global chemical literature.
Molecular Formula and Weight Characteristics
The molecular formula C13H19BrClNO represents the complete atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom in each molecule. The molecular weight has been consistently calculated across multiple sources as 320.65 grams per mole, representing the standard atomic weight values for the constituent elements.
The parent compound, without the hydrochloride salt formation, corresponds to C13H18BrNO with a molecular weight of 284.19 grams per mole. The difference of 36.46 grams per mole between the parent compound and the hydrochloride salt directly corresponds to the addition of hydrochloric acid during salt formation. This molecular weight difference provides important information for stoichiometric calculations in synthetic procedures and analytical determinations.
Structural Architecture and Functional Group Analysis
The structural framework of this compound consists of a five-membered pyrrolidine ring system connected through an oxygen linkage to a substituted benzene ring. The pyrrolidine component represents a saturated nitrogen-containing heterocycle that contributes significantly to the compound's chemical behavior and potential biological activity. The phenoxy linkage provides a stable ether bond connecting the two major structural components while maintaining conformational flexibility.
The benzene ring contains two important substituents that define the compound's unique chemical properties. The bromine atom occupies the 4-position relative to the phenoxy oxygen, providing a site for potential chemical modification through various coupling reactions. The isopropyl group at the 2-position introduces steric bulk and hydrophobic character that influences the compound's overall molecular geometry and interaction patterns. These substituents create a specific electronic environment that affects both chemical reactivity and physical properties.
Properties
IUPAC Name |
3-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNMKLGPSADOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Bromo-2-isopropylphenol : The phenolic component bearing the bromine and isopropyl substituents.
- Pyrrolidine : The heterocyclic amine that forms the pyrrolidine moiety.
Synthetic Route
The preparation of 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride typically follows a nucleophilic substitution (etherification) reaction scheme:
Deprotonation of Phenol : The phenolic hydroxyl group of 4-bromo-2-isopropylphenol is deprotonated under basic conditions to generate the phenolate ion, which acts as a nucleophile.
Nucleophilic Substitution with Pyrrolidine : The phenolate reacts with pyrrolidine, typically under reflux or controlled temperature conditions, to form the ether linkage between the phenoxy group and the pyrrolidine ring.
Base and Solvent Conditions : Common bases employed include sodium hydride (NaH) or potassium carbonate (K2CO3), which efficiently deprotonate the phenol. The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
Formation of Hydrochloride Salt : After completion of the etherification, hydrochloric acid (HCl) is introduced to convert the free base pyrrolidine derivative into its hydrochloride salt. This step improves the compound’s crystallinity, purity, and handling safety.
Reaction Conditions
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Phenol deprotonation | Sodium hydride or potassium carbonate | Generates phenolate ion |
| Etherification | Pyrrolidine, polar aprotic solvent (DMF/DMSO), reflux or 50–80°C | Forms phenoxy-pyrrolidine linkage |
| Salt formation | Addition of HCl (aqueous or gaseous) | Converts product to hydrochloride salt |
Typical reaction times range from 4 to 24 hours depending on scale and temperature. Monitoring by TLC or HPLC ensures completion.
Purification
- Crystallization : The hydrochloride salt is isolated by crystallization from suitable solvents such as ethanol, isopropanol, or ethyl acetate.
- Chromatography : Reverse-phase HPLC can be employed for further purification to achieve ≥97% purity, especially important for research or pharmaceutical applications.
- Drying : The final product is dried under vacuum to constant weight.
Research Findings and Optimization
Yield and Purity
- The reaction typically provides moderate to high yields (60–85%) depending on reagent quality and reaction optimization.
- Purity is enhanced by salt formation and recrystallization; impurities often include unreacted starting materials or side products from incomplete substitution.
Influence of Substituents
- The bromo substituent at the para position and the isopropyl group at the ortho position on the phenol influence the nucleophilicity and steric environment, affecting reaction kinetics and selectivity.
- Steric hindrance from the isopropyl group can slow the reaction, necessitating longer reaction times or elevated temperatures.
- The bromine atom’s electron-withdrawing effect can stabilize intermediates and influence the reactivity of the phenolate ion.
Salt Formation Benefits
- Conversion to hydrochloride salt enhances water solubility, facilitating purification and biological testing.
- The salt form also increases chemical stability during storage.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Base | Sodium hydride or potassium carbonate | Strong bases preferred for phenol deprotonation |
| Solvent | DMF, DMSO, or similar polar aprotic solvents | Enhances nucleophilicity and solubility |
| Temperature | 50–80°C | Balances reaction rate and side reactions |
| Reaction time | 4–24 hours | Depends on scale and substituent effects |
| Salt formation | HCl addition post-reaction | Improves solubility and stability |
| Purification method | Recrystallization, HPLC | Achieves high purity for research use |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyrrolidine derivatives.
Oxidation: Products include phenolic oxides.
Reduction: Products include dehalogenated phenoxy compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with a 4-bromo-2-isopropylphenoxy group. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The molecular formula and weight are essential for understanding its behavior in different environments.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Material Science: It is being explored for its potential use in developing new materials, particularly in creating polymers or coatings with specific properties due to its unique substituents.
2. Biology:
- Biological Activity: Research indicates that 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride may exhibit biological activities, potentially acting as a ligand for certain receptors or enzymes. This makes it a candidate for studying biochemical pathways and interactions.
- Cellular Studies: Preliminary studies suggest that the compound may influence cellular processes, such as growth inhibition in cancer cell lines. Investigations into its mechanism of action could reveal important insights into its therapeutic potential.
3. Medicine:
- Therapeutic Potential: Ongoing research is assessing the compound's efficacy against various diseases. Its interactions with biological targets could lead to the development of novel therapeutic agents, particularly in oncology or neurology.
- Pharmacological Studies: The compound may have implications in drug discovery, particularly as a lead compound or scaffold for designing new drugs targeting specific diseases.
Anticancer Activity
A study examining the effects of this compound on cancer cells demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, making it a promising candidate for further development in cancer therapy.
Pharmacokinetics
Research into the pharmacokinetic properties of this compound has provided insights into its absorption and distribution:
| Parameter | Value |
|---|---|
| Log Kp (Skin Permeation) | -6.48 cm/s |
| Log Po/w (iLOGP) | 1.89 |
| CYP Inhibition | CYP1A2 (Yes) |
These parameters suggest favorable absorption characteristics that could enhance its therapeutic applicability.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Structural Analogues with Varying Phenoxy Substituents
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride ()
- Key Differences: Substituent: Methyl group at the 2-position vs. isopropyl in the target compound. Position of Pyrrolidine Attachment: Methylphenoxy group is linked via a methylene bridge (-CH2-O-), unlike the direct ether bond in the target compound.
- Implications: Reduced steric hindrance (methyl vs. isopropyl) may enhance solubility but decrease target selectivity.
3-(4-Bromo-3-methylphenoxy)pyrrolidine Hydrochloride (CAS 1220027-23-5; )
- Key Differences :
- Substituent Position : Methyl at the 3-position vs. isopropyl at the 2-position.
- Implications :
Positional Isomers of Bromine
3-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS 1203681-69-9; )
- Key Differences :
- Bromine Position : 3-bromo vs. 4-bromo.
- Similarity Score : 0.91 (high structural overlap).
- Implications :
3-(2-Bromophenyl)pyrrolidine Hydrochloride (CAS 1203682-28-3; )
- Key Differences :
- Bromine Position : 2-bromo vs. 4-bromo.
- Similarity Score : 0.86 (lower due to ortho substitution).
- Lower similarity suggests distinct pharmacological profiles .
Analogues with Alternative Functional Groups
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride ()
- Key Differences :
- Substituent : Trifluoromethyl (-CF3) at the 4-position vs. bromine.
- Molecular Weight : 267.68 g/mol vs. ~310 g/mol (estimated for target compound).
- Implications :
3-(2-Methoxy-4-propylphenoxy)pyrrolidine Hydrochloride ()
- Key Differences :
- Substituents : Methoxy (-OCH3) and propyl (-C3H7) vs. bromo and isopropyl.
- Molecular Weight : 271.79 g/mol.
- Implications :
Stereochemical Variants
(S)-2-(4-Bromophenyl)pyrrolidine Hydrochloride (CAS 1860947-01-8; )
- Key Differences :
- Pyrrolidine Attachment : 2-position vs. 3-position.
- Stereochemistry : Chiral center at pyrrolidine’s 2-position.
- Implications :
- Stereochemistry influences interactions with chiral biological targets (e.g., enzymes, receptors).
- High similarity score (0.98) suggests overlapping synthetic routes but divergent bioactivity .
Biological Activity
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- Chemical Formula: C₁₃H₁₉BrClNO
- CAS Number: 1220032-74-5
- Molecular Weight: 292.65 g/mol
- Appearance: White to off-white powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine and isopropyl groups enhances its lipophilicity, which may facilitate cell membrane penetration and improve receptor binding efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Properties : Case studies have highlighted its potential in inhibiting cancer cell growth. For instance, research on similar pyrrolidine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines while sparing non-tumorigenic cells .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Table 1: Summary of Biological Studies on this compound
Detailed Research Insights
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties, this compound exhibited significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : A detailed investigation into its anticancer properties revealed that this compound could inhibit the proliferation of cancer cells without adversely affecting healthy cells. This selectivity is crucial for developing safer cancer therapies.
- Neuroprotective Mechanisms : Research into the neuroprotective effects suggests that the compound may mitigate neuronal damage through antioxidant mechanisms, which could be beneficial in conditions such as Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes and purification methods for 3-(4-bromo-2-isopropylphenoxy)pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution between a brominated aromatic precursor and a pyrrolidine derivative. For example, analogous protocols use dichloromethane as a solvent with NaOH for deprotonation, followed by extraction and column chromatography for purification . Key steps include rigorous drying (e.g., MgSO₄) and recrystallization to achieve >95% purity. Reaction progress should be monitored via TLC or HPLC, with final characterization using NMR and HRMS .
Q. How can researchers determine the purity of this compound?
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against certified standards. Complementary methods include elemental analysis (C, H, N) and quantitative ¹H/¹³C NMR. For hygroscopic samples, Karl Fischer titration ensures minimal water content .
Q. What safety protocols are critical when handling this compound?
Adhere to OSHA HazCom 2012 guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas immediately with water (15+ minutes for eyes) . Store in airtight containers under inert gas (e.g., argon) to prevent degradation, and dispose of waste via certified hazardous waste programs .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?
Density Functional Theory (DFT) can predict transition states and intermediate stability during synthesis. For example, reaction path searches using quantum chemical calculations (e.g., IRC analysis) identify energetically favorable pathways, reducing trial-and-error experimentation. Molecular dynamics (MD) simulations further optimize solvent effects and steric interactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?
Use heteronuclear correlation NMR (HSQC/HMBC) to assign ambiguous signals. For stereochemical conflicts, X-ray crystallography provides definitive structural confirmation. If discrepancies persist, isotopic labeling (e.g., ²H/¹³C) or variable-temperature NMR can clarify dynamic processes like ring puckering in the pyrrolidine moiety .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design evaluates interactions between NaOH concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then identifies optimal conditions for yield and purity .
Q. What methodologies assess the compound’s stability under varying pH or temperature conditions?
Conduct accelerated stability studies using HPLC: expose the compound to buffers (pH 1–13) at 40–60°C for 7–14 days. Kinetic modeling (Arrhenius equation) predicts degradation rates. For solid-state stability, use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?
Replace the bromo group with electron-withdrawing substituents (e.g., -CF₃) to modulate aromatic electrophilicity. Docking studies (AutoDock Vina) predict binding affinities to target proteins, while MD simulations assess conformational flexibility of the pyrrolidine ring .
Methodological Challenges
Q. What techniques mitigate hygroscopicity during storage and handling?
Store the compound in flame-sealed ampules under argon. For hygroscopic batches, lyophilization with cryoprotectants (e.g., trehalose) reduces moisture uptake. Use gloveboxes for weighing and prepare stock solutions in anhydrous solvents (e.g., DMSO-d6) .
Q. How can researchers address low reproducibility in synthetic yields?
Standardize reagent sources (e.g., anhydrous solvents from the same supplier) and automate critical steps (e.g., syringe pumps for slow reagent addition). Implement in-line FTIR or ReactIR to monitor intermediate formation in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
